Cas no 2034331-82-1 (3-1-(1-benzofuran-2-yl)propan-2-yl-1-(thiophen-2-yl)urea)

3-1-(1-benzofuran-2-yl)propan-2-yl-1-(thiophen-2-yl)urea Chemical and Physical Properties
Names and Identifiers
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- 3-1-(1-benzofuran-2-yl)propan-2-yl-1-(thiophen-2-yl)urea
- 3-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(thiophen-2-yl)urea
- 2034331-82-1
- 1-(1-(benzofuran-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea
- 1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-thiophen-2-ylurea
- F6556-7797
- AKOS026697367
-
- Inchi: 1S/C16H16N2O2S/c1-11(17-16(19)18-15-7-4-8-21-15)9-13-10-12-5-2-3-6-14(12)20-13/h2-8,10-11H,9H2,1H3,(H2,17,18,19)
- InChI Key: NXNRKYCTKCMQBW-UHFFFAOYSA-N
- SMILES: S1C=CC=C1NC(NC(C)CC1=CC2C=CC=CC=2O1)=O
Computed Properties
- Exact Mass: 300.09324893g/mol
- Monoisotopic Mass: 300.09324893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 82.5Ų
3-1-(1-benzofuran-2-yl)propan-2-yl-1-(thiophen-2-yl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6556-7797-5μmol |
3-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(thiophen-2-yl)urea |
2034331-82-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6556-7797-20mg |
3-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(thiophen-2-yl)urea |
2034331-82-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6556-7797-10μmol |
3-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(thiophen-2-yl)urea |
2034331-82-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6556-7797-2mg |
3-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(thiophen-2-yl)urea |
2034331-82-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6556-7797-15mg |
3-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(thiophen-2-yl)urea |
2034331-82-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6556-7797-100mg |
3-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(thiophen-2-yl)urea |
2034331-82-1 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6556-7797-40mg |
3-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(thiophen-2-yl)urea |
2034331-82-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6556-7797-75mg |
3-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(thiophen-2-yl)urea |
2034331-82-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6556-7797-4mg |
3-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(thiophen-2-yl)urea |
2034331-82-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6556-7797-10mg |
3-[1-(1-benzofuran-2-yl)propan-2-yl]-1-(thiophen-2-yl)urea |
2034331-82-1 | 10mg |
$79.0 | 2023-09-08 |
3-1-(1-benzofuran-2-yl)propan-2-yl-1-(thiophen-2-yl)urea Related Literature
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
Additional information on 3-1-(1-benzofuran-2-yl)propan-2-yl-1-(thiophen-2-yl)urea
3-(1-Benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)urea: A Comprehensive Overview
The compound 3-(1-benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)urea, identified by the CAS number 2034331-82-1, is a structurally complex organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of ureas, which are widely studied due to their diverse biological activities and synthetic versatility. The molecule incorporates two aromatic heterocycles: a benzofuran moiety and a thiophene ring, both of which contribute to its unique chemical properties.
The benzofuran group, a fused bicyclic structure consisting of a benzene ring and a furan ring, is known for its ability to participate in various non-covalent interactions, such as π–π stacking and hydrogen bonding. This makes it an attractive component in drug design, particularly in the development of bioactive molecules with high affinity for target proteins. Recent studies have highlighted the role of benzofuran-containing compounds in modulating enzyme activity and receptor binding, underscoring their potential in therapeutic applications.
Similarly, the thiophene moiety, a five-membered aromatic heterocycle containing sulfur, is renowned for its stability and electronic properties. Thiophene derivatives have been extensively explored in materials science, particularly in the development of organic semiconductors and optoelectronic devices. The presence of thiophene in this compound may enhance its electronic conductivity and photovoltaic properties, making it a candidate for advanced materials research.
The combination of these two heterocycles within a single molecule creates a unique chemical environment that can be exploited for various purposes. For instance, the compound has been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes. Recent studies have demonstrated that this compound exhibits selective inhibition of COX-2 over COX-1, which is a desirable property for anti-inflammatory drugs as it minimizes gastrointestinal side effects.
In addition to its biological applications, this compound has also been studied for its role in catalysis. The urea group within the molecule can act as a Lewis base, facilitating the formation of metal complexes that are effective catalysts in organic synthesis. Recent research has focused on the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
The synthesis of 3-(1-benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yl)urea involves a multi-step process that combines principles from organic chemistry and catalysis. The key steps include the preparation of intermediates with appropriate functional groups and their subsequent coupling via urea formation. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for research purposes.
From an environmental perspective, this compound has been evaluated for its biodegradability and eco-toxicological properties. Studies indicate that under aerobic conditions, the compound undergoes gradual degradation through microbial action, reducing its persistence in aquatic environments. This information is crucial for assessing its environmental impact and ensuring sustainable practices during its production and use.
In conclusion, 3-(1-benzofuran-2-yl)propan-2-yl)-1-(thiophen-2-yliurea represents a versatile platform for exploring diverse chemical applications. Its unique structure combines functional groups with distinct chemical properties, making it an invaluable tool in drug discovery, materials science, and catalysis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing chemical science.
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